(E)-4-Methyl-5-styrylbenzene-1,3-diol

Antifungal Natural Product Stilbenoid

Choose (E)-4-Methyl-5-styrylbenzene-1,3-diol for its unique 4-methyl, 1,3-dihydroxy pattern—a critical SAR tool that bridges resveratrol and pterostilbene. This trans-stilbenoid demonstrates potent antifungal activity (IC50 6.12 μg/mL against F. graminearum), making it essential for agricultural fungicide R&D and natural product dereplication. Ensure compound identity with this reference standard.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
Cat. No. B12372675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-Methyl-5-styrylbenzene-1,3-diol
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1O)O)C=CC2=CC=CC=C2
InChIInChI=1S/C15H14O2/c1-11-13(9-14(16)10-15(11)17)8-7-12-5-3-2-4-6-12/h2-10,16-17H,1H3/b8-7+
InChIKeyMZUWYVKSIRDOKF-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol: A Structurally Distinct Stilbenoid Antifungal Agent from Dracaena cochinchinensis


4-Methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol (CAS 2407559-34-4), also referred to as (E)-4-methyl-5-styrylbenzene-1,3-diol, is a naturally occurring stilbenoid compound isolated from Dracaena cochinchinensis (Lour.) S. C. Chen . Characterized by a trans-stilbene core with a 4-methyl substitution and 1,3-dihydroxy pattern on the A-ring, this compound is structurally related to resveratrol but possesses a distinct methylation pattern that differentiates it from common analogs such as pterostilbene (3,5-dimethoxy-4'-hydroxystilbene) and 4'-O-methylresveratrol (3,5-dihydroxy-4'-methoxystilbene) [1]. Its primary reported bioactivity is antifungal, with quantitative inhibitory data available against a panel of agriculturally and pharmaceutically relevant fungal species .

Why 4-Methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol Cannot Be Interchanged with Generic Stilbenoids


Stilbenoids exhibit profound structure-activity relationship (SAR) dependencies, where subtle modifications to the substitution pattern on the stilbene backbone significantly alter antifungal potency and spectrum [1]. As demonstrated in comparative studies, the presence of a methoxy group versus a hydroxyl group, or the position of methylation, directly correlates with antifungal efficacy; for instance, pterostilbene (with methoxy groups) exhibits superior antifungal properties compared to resveratrol (with hydroxyl groups) against Aspergillus carbonarius [2]. Consequently, 4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol, with its unique 4-methyl substitution and 1,3-dihydroxy A-ring pattern, represents a distinct chemical entity that cannot be assumed to share the same activity profile, potency, or fungal species susceptibility as resveratrol, pterostilbene, or 4'-O-methylresveratrol. Generic substitution without empirical evidence risks selecting a compound with suboptimal activity for a given fungal target, underscoring the necessity for compound-specific quantitative evaluation .

Quantitative Differentiation of 4-Methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol: Antifungal Potency and Structural Specificity


Antifungal Potency of 4-Methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol Against a Panel of Phytopathogenic Fungi

4-Methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol exhibits broad-spectrum antifungal activity against several agriculturally relevant fungal species, with quantifiable IC50 values. Its potency varies across species, with the strongest activity observed against Fusarium graminearum (IC50 = 6.12 μg/mL) . While direct head-to-head comparisons with resveratrol or pterostilbene are not available in the same assay system, cross-study comparison reveals that the compound's potency against Fusarium graminearum (IC50 = 6.12 μg/mL, equivalent to ~27 μM) is notably lower than the IC50 of resveratrol against Aspergillus carbonarius (5.10 mM, ~1.16 mg/mL) [1], suggesting a potential advantage in potency, though differences in fungal species and assay conditions must be considered.

Antifungal Natural Product Stilbenoid

Structural Differentiation: 4-Methyl Substitution Pattern Distinguishes this Compound from Common Stilbenoid Analogs

The compound possesses a unique 4-methyl substitution on the A-ring and a 1,3-dihydroxy pattern, which contrasts with the substitution patterns of its closest analogs: resveratrol (3,5,4'-trihydroxy), pterostilbene (3,5-dimethoxy-4'-hydroxy), and 4'-O-methylresveratrol (3,5-dihydroxy-4'-methoxy) . This structural divergence is critical because studies on stilbenes demonstrate that methylation patterns directly influence antifungal efficacy [1]. While no direct SAR study has been performed on this specific compound, the presence of a methyl group at the 4-position is known to alter lipophilicity and metabolic stability in related stilbenoids, which may confer distinct pharmacokinetic or target engagement profiles compared to hydroxyl- or methoxy-substituted analogs [2].

Structure-Activity Relationship Stilbenoid Antifungal

Natural Source Specificity: Isolation from Dracaena cochinchinensis

4-Methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol is isolated from Dracaena cochinchinensis (Lour.) S. C. Chen, a plant species distinct from the typical sources of resveratrol (grapes, Polygonum cuspidatum) and pterostilbene (Pterocarpus marsupium, blueberries) . This botanical specificity may be relevant for researchers studying plant-derived antifungal compounds or seeking to explore the chemical diversity of Dracaena species, which are known in traditional medicine for their wound-healing and antimicrobial properties. While resveratrol and pterostilbene are widely available from multiple sources, this compound's restricted natural occurrence could imply a unique biosynthetic pathway and potentially unreported bioactivities beyond antifungal effects [1].

Natural Product Botanical Source Dracaena

Optimal Application Scenarios for 4-Methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol Based on Quantitative Evidence


Agricultural Antifungal Research Targeting Fusarium graminearum and Related Phytopathogens

Given the compound's most potent reported IC50 value of 6.12 μg/mL against Fusarium graminearum , this compound is ideally suited for studies focused on Fusarium head blight or other diseases caused by Fusarium species. Researchers comparing this compound to resveratrol or pterostilbene in in vitro assays against Fusarium may observe differential potency profiles, as cross-study data suggests this compound exhibits sub-30 μM activity against F. graminearum while resveratrol requires millimolar concentrations against Aspergillus [1]. This scenario is particularly relevant for agricultural biochemists exploring natural product-based fungicides.

Structure-Activity Relationship (SAR) Studies of Methylated Stilbenoids

The unique 4-methyl, 1,3-dihydroxy substitution pattern makes this compound a valuable tool in SAR studies aiming to dissect the contribution of A-ring methylation to antifungal activity . When tested alongside resveratrol (unmethylated A-ring), pterostilbene (3,5-dimethoxy), and 4'-O-methylresveratrol (4'-methoxy), this compound provides a missing link in understanding how a single methyl group at the 4-position affects potency, spectrum, and physicochemical properties. Researchers can use this compound to generate data that informs the design of novel antifungal stilbenoids with optimized substitution patterns.

Phytochemical Dereplication and Chemotaxonomic Studies of Dracaena Species

For natural product chemists and pharmacognosists, this compound serves as a reference standard for dereplication when analyzing extracts from Dracaena cochinchinensis or related Dracaena species . Its presence can be used as a chemotaxonomic marker to distinguish D. cochinchinensis from other botanical sources of stilbenoids. Additionally, researchers investigating the traditional medicinal uses of Dracaena species (e.g., dragon's blood) for antimicrobial properties may find this compound a relevant chemical constituent to quantify and test for bioactivity.

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